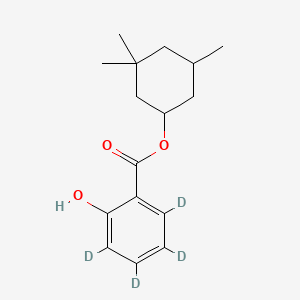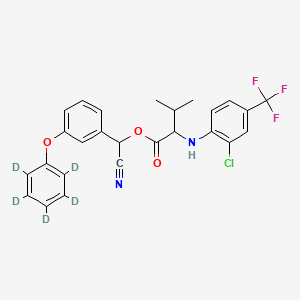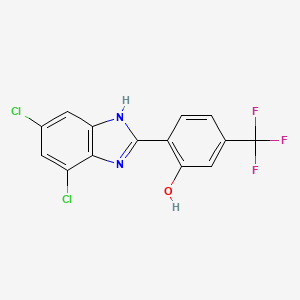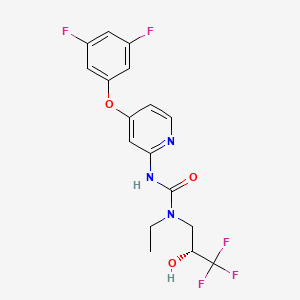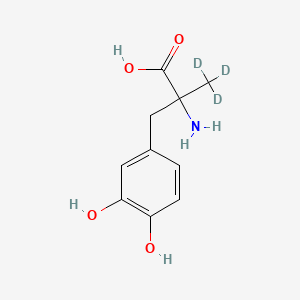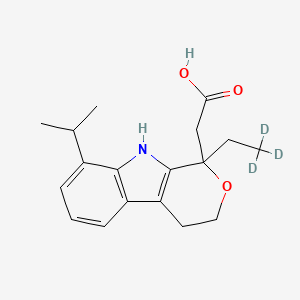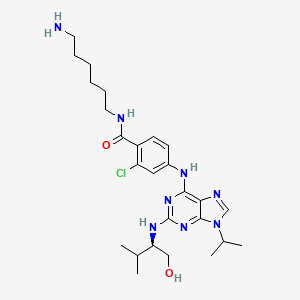
Protein kinase affinity probe 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Protein kinase affinity probe 1 is a novel compound designed for the functional identification of protein kinases. It is an improved version of Purvalanol B, modified to enhance its affinity and specificity for protein kinases . This compound is primarily used in scientific research to study protein kinase functions and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of protein kinase affinity probe 1 involves multiple steps, starting with the modification of Purvalanol BThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired modifications are achieved .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of industrial-grade reactors, automated systems for precise control of reaction conditions, and purification techniques to ensure high purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Protein kinase affinity probe 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: Substitution reactions are commonly employed to introduce or replace functional groups, enhancing the probe’s specificity and affinity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents. The reaction conditions are carefully controlled to achieve the desired modifications without degrading the compound .
Major Products Formed
The major products formed from these reactions are modified versions of this compound, each with specific functional groups tailored for different research applications .
Aplicaciones Científicas De Investigación
Protein kinase affinity probe 1 has a wide range of applications in scientific research:
Chemistry: Used to study the chemical properties and reactions of protein kinases.
Biology: Employed in the identification and characterization of protein kinases in biological systems.
Medicine: Utilized in drug discovery and development, particularly in the design of kinase inhibitors for cancer therapy.
Industry: Applied in the development of diagnostic tools and therapeutic agents targeting protein kinases
Mecanismo De Acción
Protein kinase affinity probe 1 exerts its effects by specifically binding to the active sites of protein kinases. This binding inhibits the kinase activity, allowing researchers to study the function and regulation of these enzymes. The molecular targets of this probe include various protein kinases involved in cell signaling pathways, such as those regulating cell growth, differentiation, and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Purvalanol B: The parent compound of protein kinase affinity probe 1, used for similar research purposes.
Bisindolylmaleimide X: Another protein kinase inhibitor with different structural features.
CZC8004: A protein kinase inhibitor used in similar applications.
Uniqueness
This compound is unique due to its enhanced affinity and specificity for protein kinases compared to its parent compound, Purvalanol B. This makes it a more effective tool for studying protein kinase functions and interactions in various research settings .
Propiedades
Fórmula molecular |
C26H39ClN8O2 |
|---|---|
Peso molecular |
531.1 g/mol |
Nombre IUPAC |
N-(6-aminohexyl)-2-chloro-4-[[2-[[(2R)-1-hydroxy-3-methylbutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]benzamide |
InChI |
InChI=1S/C26H39ClN8O2/c1-16(2)21(14-36)32-26-33-23(22-24(34-26)35(15-30-22)17(3)4)31-18-9-10-19(20(27)13-18)25(37)29-12-8-6-5-7-11-28/h9-10,13,15-17,21,36H,5-8,11-12,14,28H2,1-4H3,(H,29,37)(H2,31,32,33,34)/t21-/m0/s1 |
Clave InChI |
DXPRFXZSNLVXII-NRFANRHFSA-N |
SMILES isomérico |
CC(C)[C@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=C(C=C3)C(=O)NCCCCCCN)Cl |
SMILES canónico |
CC(C)C(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=C(C=C3)C(=O)NCCCCCCN)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


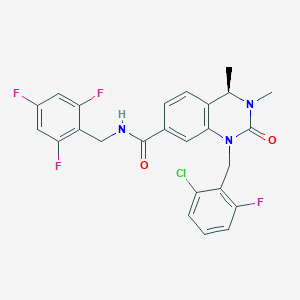
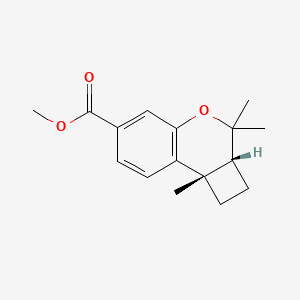
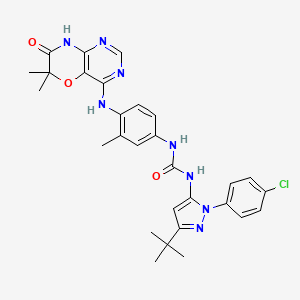
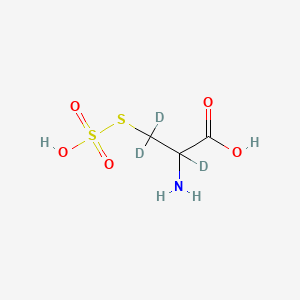
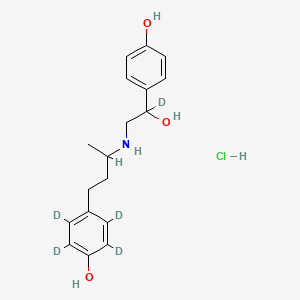
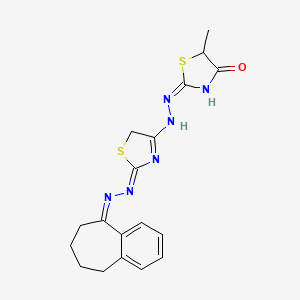
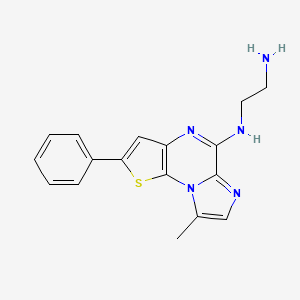
![(E)-but-2-enedioic acid;[4-(3-methyl-3-phenylbutyl)piperazin-1-yl]-[2-(2,4,5,6-tetradeuteriopyridin-3-yl)-1,3-thiazolidin-4-yl]methanone](/img/structure/B12415706.png)
